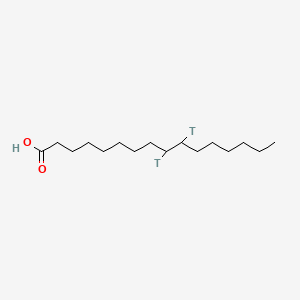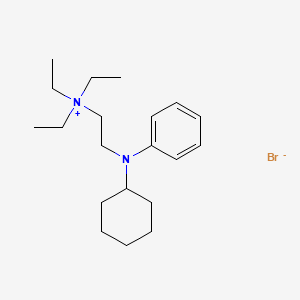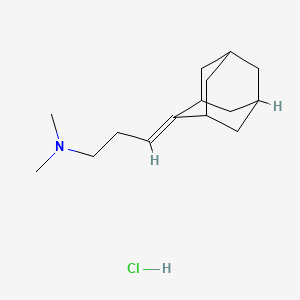
2-(3-Dimethylaminopropylidene)adamantane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Dimethylaminopropylidene)adamantane hydrochloride is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
準備方法
The synthesis of 2-(3-Dimethylaminopropylidene)adamantane hydrochloride involves several steps. One common method includes the alkylation of adamantane with decane, leading to the formation of unsaturated products . The reaction conditions typically involve the use of strong acids or bases as catalysts and may require high temperatures and pressures to achieve the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .
化学反応の分析
2-(3-Dimethylaminopropylidene)adamantane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like iodine and other oxidants . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation of adamantanes in the presence of iodine can generate minor amounts of dehydroadamantanes .
科学的研究の応用
2-(3-Dimethylaminopropylidene)adamantane hydrochloride has numerous scientific research applications. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and high-energy fuels . In biology and medicine, adamantane derivatives are known for their bioactive properties and are used in the development of pharmaceuticals and drug delivery systems . The compound’s unique structure also makes it valuable in the field of nanomaterials, where it is used to create thermally stable and high-energy materials .
作用機序
The mechanism of action of 2-(3-Dimethylaminopropylidene)adamantane hydrochloride involves its interaction with molecular targets and pathways in the body. For example, adamantane derivatives like amantadine are known to increase dopamine release in the brain, which is beneficial in the treatment of Parkinson’s disease . The compound may also interact with viral proteins, inhibiting their function and preventing viral replication .
類似化合物との比較
2-(3-Dimethylaminopropylidene)adamantane hydrochloride is unique compared to other adamantane derivatives due to its specific structure and functional groups. Similar compounds include 1-aminoadamantane (amantadine), which is used as an antiviral and antiparkinsonian agent . Other related compounds include various substituted adamantanes and higher diamondoids, which have diverse applications in medicinal chemistry and nanomaterials .
特性
CAS番号 |
41656-30-8 |
|---|---|
分子式 |
C15H26ClN |
分子量 |
255.82 g/mol |
IUPAC名 |
3-(2-adamantylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-16(2)5-3-4-15-13-7-11-6-12(9-13)10-14(15)8-11;/h4,11-14H,3,5-10H2,1-2H3;1H |
InChIキー |
ASXOEJHJTPVQQL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC=C1C2CC3CC(C2)CC1C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
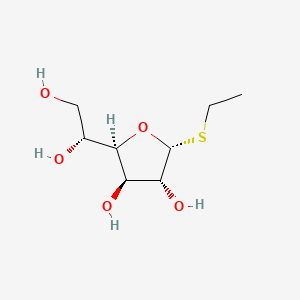


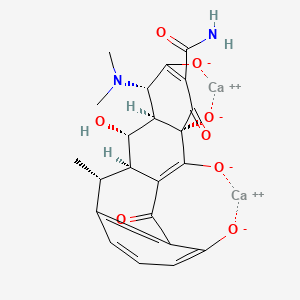
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)
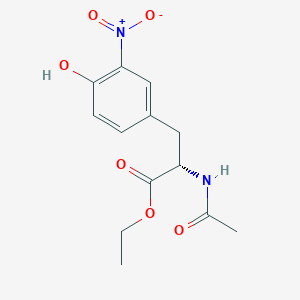
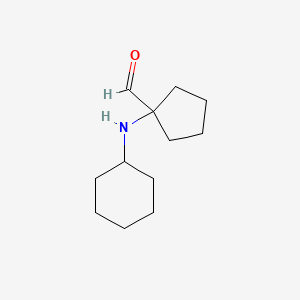
![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)

